N-(3,4-Bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-N,N'-bis(hydroxymethyl)urea
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Overview
Description
Diazolidinyl urea is a widely used antimicrobial preservative in cosmetics and personal care products. It is known for its ability to inhibit the growth of bacteria, yeast, and mold, thereby extending the shelf life of various formulations. Diazolidinyl urea is chemically related to imidazolidinyl urea and acts as a formaldehyde releaser .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diazolidinyl urea is synthesized through the chemical reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat. The reaction mixture is then neutralized with hydrochloric acid and evaporated .
Industrial Production Methods: In industrial settings, the production of diazolidinyl urea involves treating allantoin with 37% formaldehyde and 10% sodium hydroxide. The mixture is heated to facilitate the reaction, and the resulting product is neutralized and purified .
Chemical Reactions Analysis
Types of Reactions: Diazolidinyl urea primarily undergoes hydrolysis, releasing formaldehyde over time. This slow release of formaldehyde is what provides its antimicrobial properties .
Common Reagents and Conditions:
Hydrolysis: In the presence of water, diazolidinyl urea hydrolyzes to release formaldehyde.
Reaction with Proteins: The released formaldehyde can react with proteins, leading to cross-linking and denaturation.
Major Products Formed: The major product formed from the hydrolysis of diazolidinyl urea is formaldehyde, which acts as a bactericidal agent .
Scientific Research Applications
Diazolidinyl urea has a broad range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a preservative in various chemical formulations to prevent microbial contamination.
Biology: Employed in biological studies to maintain the sterility of samples and reagents.
Medicine: Incorporated into pharmaceutical preparations to ensure the stability and safety of products.
Industry: Widely used in cosmetics, skin care products, shampoos, conditioners, bubble baths, baby wipes, and household detergents
Mechanism of Action
Diazolidinyl urea exerts its antimicrobial effects by slowly releasing formaldehyde, which is a known antimicrobial agent. The formaldehyde released from diazolidinyl urea reacts with microbial proteins, leading to their denaturation and subsequent inhibition of microbial growth .
Comparison with Similar Compounds
Imidazolidinyl Urea: Chemically related to diazolidinyl urea and used in similar applications as a preservative.
DMDM Hydantoin: Another formaldehyde-releasing preservative used in cosmetics and personal care products.
Quaternium-15: A formaldehyde-releasing compound used as a preservative in various formulations.
Uniqueness: Diazolidinyl urea is unique in its ability to release formaldehyde slowly over time, providing long-lasting antimicrobial protection. Its effectiveness against a broad spectrum of microorganisms and compatibility with various cosmetic ingredients make it a valuable preservative in the industry .
Properties
CAS No. |
913083-75-7 |
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Molecular Formula |
C8H14N4O7 |
Molecular Weight |
278.22 g/mol |
IUPAC Name |
1-[3,4-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea |
InChI |
InChI=1S/C8H14N4O7/c13-1-8(11(3-15)6(18)9-2-14)5(17)10-7(19)12(8)4-16/h13-16H,1-4H2,(H,9,18)(H,10,17,19) |
InChI Key |
CHUZDWOCSGISNS-UHFFFAOYSA-N |
Canonical SMILES |
C(C1(C(=O)NC(=O)N1CO)N(CO)C(=O)NCO)O |
Origin of Product |
United States |
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